Fmoc-Lys(DEAC)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

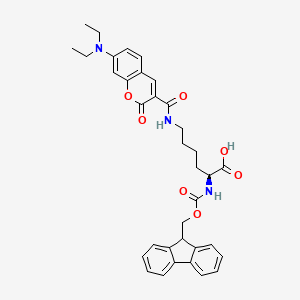

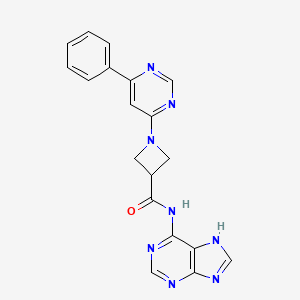

Fmoc-Lys(DEAC)-OH is a derivative of the amino acid lysine, which is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis, known for its hydrophobicity and aromaticity .

Synthesis Analysis

The synthesis of Fmoc-Lys(DEAC)-OH involves solid-phase peptide synthesis (SPPS), a preferred strategy for peptide synthesis . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . A sustainable approach to this synthesis involves in situ Fmoc removal, combining deprotection and coupling into one step, which reduces solvent consumption .Molecular Structure Analysis

The molecular structure of Fmoc-Lys(DEAC)-OH is characterized by the presence of the Fmoc group, which promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . The Fmoc derivatives of the series K peptides, which contain an aliphatic region and a Lys residue, have been shown to retain their capability to form gels .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-Lys(DEAC)-OH include deprotection and coupling . The Fmoc group is removed in situ after the coupling is completed, and this strategy avoids the double incorporation of the amino acid into the peptide chain .Physical And Chemical Properties Analysis

Fmoc-Lys(DEAC)-OH exhibits eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . In the context of hydrogel formation, Fmoc-K3, a derivative of Fmoc-Lys(DEAC)-OH, has been found to be the most rigid, with a G’ value of 2526 Pa .Scientific Research Applications

Peptide-Based Hydrogels for Biomedical Applications

Fmoc-Lys(DEAC)-OH can be incorporated into peptide-based hydrogels (PHGs). These soft materials form water-swollen networks with self-supporting features. PHGs have several advantages, including biocompatibility, tunability, and responsiveness to stimuli. Researchers have proposed a novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as “series K”), which includes Fmoc-Lys(DEAC)-OH. These hydrogels hold promise for applications in tissue engineering, drug delivery, and diagnostic imaging .

Bioprinting Scaffold Material

The series K peptides, including Fmoc-Lys(DEAC)-OH, have been explored as scaffold materials for bioprinting. Their ability to self-assemble and gel in aqueous solutions makes them suitable for creating three-dimensional structures. Fmoc-K3 hydrogel, in particular, exhibits rigidity and supports cell adhesion, survival, and duplication. Bioprinting applications benefit from the unique properties of these peptides .

Cell Cultivation and Tissue Engineering

Fmoc-Lys(DEAC)-OH can contribute to tissue engineering due to its gelification properties. By balancing aggregation forces (such as van der Waals, hydrogen bonding, and π–π stacking), these peptides form stable hydrogels. These hydrogels provide a physiologically relevant environment for in vitro experiments and support cell growth and viability .

Bio-Templating and Optical Applications

Researchers have explored Fmoc-modified amino acids and peptides for bio-templating and optical purposes. Fmoc-Lys(5-Fam), a derivative of Fmoc-Lys, incorporates a fluorescent moiety (5-carboxyfluorescein). This modification allows for optical tracking and imaging, making it useful in bio-templating and fluorescence-based assays .

Drug Delivery Systems

While specific studies on Fmoc-Lys(DEAC)-OH as a drug carrier are limited, its incorporation into PHGs suggests potential applications in drug delivery. PHGs can encapsulate drugs and release them in a controlled manner, making them an interesting avenue for further investigation .

Catalysis and Antibiotic Properties

Although not extensively explored, Fmoc-modified peptides, including Fmoc-Lys(DEAC)-OH, may exhibit catalytic activity or antibiotic properties. Further research is needed to uncover their potential in these areas .

Mechanism of Action

Target of Action

Fmoc-Lys(DEAC)-OH is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. The Fmoc group acts as a temporary protecting group for the N-terminus of the amino acid, allowing for the step-by-step assembly of the peptide chain .

Mode of Action

The mode of action of Fmoc-Lys(DEAC)-OH involves its interaction with the amino acids in the peptide chain. In Fmoc solid-phase peptide synthesis, the peptide chain is assembled one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is used as a temporary protecting group for the N-terminus and is cleaved by secondary amines such as piperidine . This allows for the controlled addition of amino acids to the peptide chain.

Biochemical Pathways

The biochemical pathways affected by Fmoc-Lys(DEAC)-OH are primarily those involved in peptide synthesis. The compound plays a crucial role in the assembly of the peptide chain, influencing the formation of peptide bonds . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, contributing to the self-assembly of Fmoc-modified amino acids and short peptides .

Result of Action

The result of the action of Fmoc-Lys(DEAC)-OH is the successful assembly of the peptide chain. After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA), while protecting groups on amino acid side chains are simultaneously removed, yielding the crude linear peptide . This process allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .

Action Environment

The action environment can greatly influence the efficacy and stability of Fmoc-Lys(DEAC)-OH. Factors such as pH, temperature, and the presence of other chemicals can affect the efficiency of peptide synthesis . For instance, the Fmoc group is cleaved by secondary amines such as piperidine, and this reaction is sensitive to pH . Therefore, maintaining optimal conditions is crucial for the effective action of Fmoc-Lys(DEAC)-OH.

Future Directions

The potential applications of Fmoc-Lys(DEAC)-OH are vast, ranging from drug delivery to diagnostic tools for imaging . Its use as a scaffold for bioprinting applications has also been proposed . The development of greener synthesis methods and the exploration of new applications are potential future directions .

properties

IUPAC Name |

(2S)-6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N3O7/c1-3-38(4-2)23-17-16-22-19-28(34(42)45-31(22)20-23)32(39)36-18-10-9-15-30(33(40)41)37-35(43)44-21-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h5-8,11-14,16-17,19-20,29-30H,3-4,9-10,15,18,21H2,1-2H3,(H,36,39)(H,37,43)(H,40,41)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMFQHWCBTZYDC-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(DEAC)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)